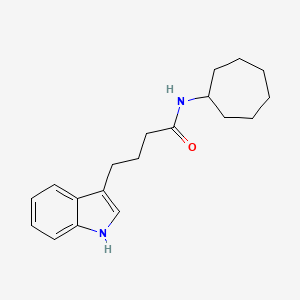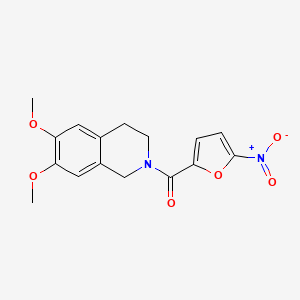
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-651783 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-651783 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the core structure of WAY-651783.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of WAY-651783 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing robust purification processes to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
WAY-651783 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: WAY-651783 can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
WAY-651783 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of WAY-651783 involves its interaction with specific molecular targets within biological systems. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves key signaling pathways and regulatory mechanisms within cells.
Comparison with Similar Compounds
WAY-651783 can be compared to other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:
WAY-151693: Known for its interactions with collagenase 3 and used in various pharmacological studies.
Clopidogrel: An antiplatelet agent with a different mechanism of action but similar in terms of its use in medicinal chemistry.
Dexamethasone: A corticosteroid with distinct pharmacological properties but comparable in its widespread use in medicine.
The uniqueness of WAY-651783 lies in its specific molecular interactions and the potential for diverse applications across multiple scientific disciplines.
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C16H16N2O6/c1-22-13-7-10-5-6-17(9-11(10)8-14(13)23-2)16(19)12-3-4-15(24-12)18(20)21/h3-4,7-8H,5-6,9H2,1-2H3 |
InChI Key |
WZFXNESNLNHXKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(O3)[N+](=O)[O-])OC |
solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(difluoromethoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10802683.png)
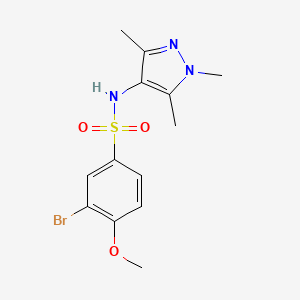
![4-[5-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B10802696.png)
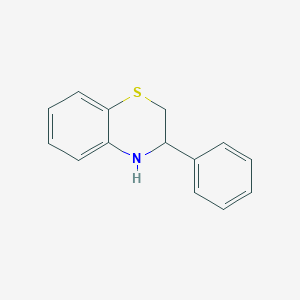

![N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B10802718.png)
![4-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]morpholine](/img/structure/B10802725.png)
![4-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B10802732.png)
![3-[5-[(2-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B10802733.png)

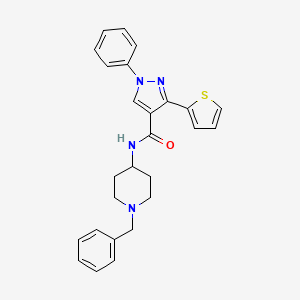
![(2Z,5Z)-2-[2-(furan-2-yl)-2-oxoethylidene]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802758.png)
![Methyl 3-[[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylbenzoate](/img/structure/B10802770.png)
